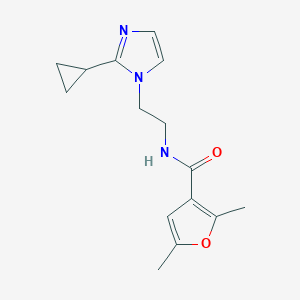
2,2-dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Tetrahydro-4H-thiopyran-4-ones are most commonly synthesized from 3,3’-thiodipropanoates by intramolecular Dieckmann condensation in the presence of NaOMe or NaH . The intermediates obtained according to this route are 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which are hydrolyzed and decarboxylated by heating in 10–15% H2SO4 .Molecular Structure Analysis
The molecular formula of this compound is C7H12O3S . The molecular weight is 176.23 .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research on acetylene derivatives has demonstrated the synthesis of various derivatives of tetrahydro-γ-thiopyrones. Through interactions and reductions, different compounds, including thiopyran amines, hydrochlorides, and benzoyl derivatives, have been synthesized. This research illustrates the compound's utility in creating heterocyclic compounds with potential applications in materials science and organic chemistry (Nazarov & Kuznetsova, 1954).
Photoluminescence
A study on oligothiophene-S,S-dioxides, including derivatives of thiopyran dioxides, reports high photoluminescence efficiencies both in solution and solid state. This property suggests applications in optoelectronic devices, such as light-emitting diodes (LEDs) and sensors, highlighting the compound's relevance in advanced materials research (Barbarella et al., 2001).
Photorearrangement Studies
Investigations into the photochemical behavior of thiopyran dioxides have shown high yields of stereoisomeric bicyclic photoproducts without SO2 extruded byproducts. These findings indicate the potential for developing novel photoresponsive materials or molecular switches based on such compounds (Jafarpour & Pirelahi, 2006).
Electrochemistry of Mixed-Valent Compounds
Research on mixed-valent diferrocenyl-dihydrothiopyran derivatives, including sulfide, sulfoxide, and sulfone forms, has explored their electrochemical and spectroelectrochemical properties. These studies contribute to understanding the electronic interactions in mixed-valent systems, with implications for developing redox-active materials (Kowalski et al., 2015).
Medicinal Chemistry Building Blocks
Efforts to develop synthetic strategies for cyclic sulfone derivatives have yielded efficient preparation methods for compounds like 4-amino-4-methyltetrahydro-2H-thiopyran 1,1-dioxide. Such compounds serve as important building blocks in medicinal chemistry, facilitating the synthesis of diverse pharmacologically relevant molecules (Hugelshofer et al., 2021).
Safety and Hazards
When handling 2,2-Dimethyltetrahydro-4H-thiopyran-4-one 1,1-dioxide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
2,2-dimethyl-1,1-dioxothian-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-7(2)5-6(8)3-4-11(7,9)10/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXNFIMMZYPOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCS1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-5-(4-fluorophenyl)-4-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2939056.png)
![N-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]but-2-ynamide](/img/structure/B2939058.png)
![(3Z)-3-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2939059.png)

![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2939062.png)




![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2939073.png)


